![molecular formula C25H26N4 B2753044 N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477232-86-3](/img/structure/B2753044.png)
N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7-deazaadenine . It’s a type of pyrrolo[2,3-d]pyrimidin-4-amine, which are analogues of adenine where the N-7 (purine numbering) has been replaced by a CH group .
Synthesis Analysis
The compound can be synthesized through the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This process results in the formation of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, a 4-methylphenyl group, and a phenyl group attached to a pyrrolo[2,3-d]pyrimidin-4-amine core . The 1H NMR spectrum of the compound in CDCl3 shows various signals corresponding to these groups .Scientific Research Applications
Synthesis and Antibacterial Evaluation
A green paired electrochemical synthesis approach has been utilized to create derivatives of pyrrolopyrimidin, demonstrating in vitro antibacterial activity against various bacterial strains such as Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Shigella sonnei (Sharafi-kolkeshvandi et al., 2016).
Heterocyclic Compound Synthesis for Antimicrobial Applications
Research into the synthesis of new antimicrobial additives based on pyrimidine derivatives for use in surface coatings and printing ink paste has shown promising results. These compounds, when incorporated into polyurethane varnish and printing ink, exhibit significant antimicrobial effects, potentially offering a new method for enhancing the microbial resistance of various surfaces (El‐Wahab et al., 2015).
Anticancer and Antimicrobial Activities
A study on the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles has revealed that these compounds possess notable antimicrobial and anticancer activities. Specifically, some derivatives showed significant action against human liver carcinoma (HEPG2), human breast cancer (MCF7), and human colon cancer (HCT-116) cell lines, alongside their potential as antimicrobial agents (El-Sawy et al., 2013).
Novel Compounds for Antitumor, Antifungal, and Antibacterial Pharmacophores
The development of pyrazole derivatives has been explored, with new compounds synthesized and their structures confirmed through various spectroscopic methods. These compounds have been evaluated for their antitumor, antifungal, and antibacterial properties, identifying pharmacophore sites critical for their biological activities (Titi et al., 2020).
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-18-12-14-21(15-13-18)29-16-22(19-8-4-2-5-9-19)23-24(26-17-27-25(23)29)28-20-10-6-3-7-11-20/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAILVJOPRJZFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4CCCCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
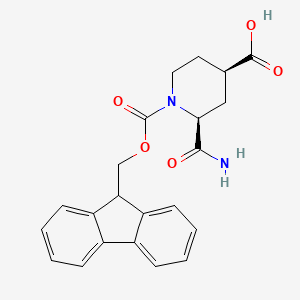
![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)

![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)
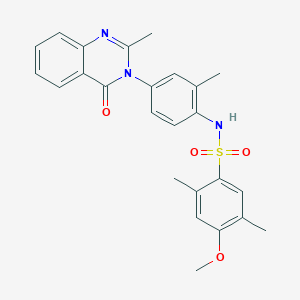
![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)
![N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2752970.png)
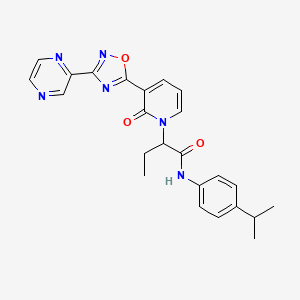



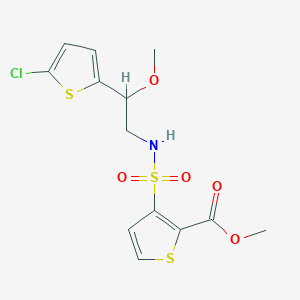
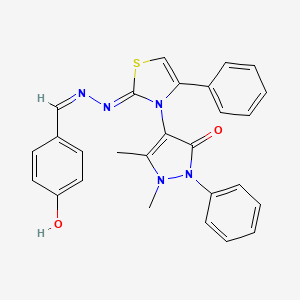
![8-Aminospiro[3.5]non-7-EN-6-one](/img/structure/B2752981.png)
